Cas no 926649-64-1 (Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid)

Cis-5-(tert-Butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key advantages include a rigid, fused bicyclic structure that enhances stereochemical control in complex molecule assembly. The tert-butoxycarbonyl (Boc) protecting group ensures stability under various reaction conditions while allowing selective deprotection when needed. The carboxylic acid functionality provides a handle for further derivatization, making it valuable for peptide coupling and scaffold modification. This compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its constrained conformation and compatibility with diverse synthetic methodologies. High purity and well-defined stereochemistry further contribute to its reliability in research applications.
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid structure
926649-64-1 structure
Product Name:Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid
CAS No:926649-64-1
MF:C11H16N2O5
MW:256.255143165588
MDL:MFCD31656848
CID:3032128
Update Time:2025-06-13

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid
    • (3aR,6aS)-5-[(tert-butoxy)carbonyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid
    • BMB64964
    • W14431
    • (3aR,6aS)-5-(tert-Butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid
    • (3aR,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid
    • MDL: MFCD31656848
    • Inchi: 1S/C11H16N2O5/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-12-8(6)9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+/m0/s1
    • InChI Key: GEEJYQIQKJTMJM-NKWVEPMBSA-N
    • SMILES: O1[C@@H]2CN(C(=O)OC(C)(C)C)C[C@@H]2C(C(=O)O)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 412
  • XLogP3: 0.5
  • Topological Polar Surface Area: 88.4

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid Pricemore >>

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Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:926649-64-1)Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid
Order Number:A1223179
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:39
Price ($):1100
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Additional information on Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid (CAS No. 926649-64-1): A Comprehensive Overview in Modern Chemical Biology

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid, identified by its CAS number 926649-64-1, represents a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule has garnered attention due to its structural complexity and potential biological activities. The compound belongs to the pyrroloisoazole class, a scaffold that has been extensively studied for its pharmacological properties. The presence of a tert-butoxycarbonyl (Boc) group at the 5-position suggests a protective role during synthetic processes, while the tetrahydro structure contributes to its conformational flexibility.

The< strong>Cis configuration of the molecule is particularly noteworthy, as it influences the stereochemical properties and interactions with biological targets. This aspect is crucial in drug design, where chirality often dictates efficacy and safety. The pyrrolo[3,4-D]isoazole core is a privileged structure in medicinal chemistry, known for its ability to mimic natural products and exhibit diverse biological functions. Research has shown that derivatives of this scaffold can interact with enzymes and receptors, making them valuable candidates for therapeutic development.

Recent advancements in synthetic methodologies have enabled the efficient preparation of< strong>Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to achieve high yields and enantioselectivity. These methods are essential for producing complex molecules with high precision, which is critical for drug discovery. The Boc group in the molecule not only serves as a protecting group but also enhances solubility and stability during synthetic steps.

In the context of drug development,< strong>Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid has been investigated for its potential role in modulating biological pathways. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes involved in inflammation and cancer progression. The pyrroloisoazole scaffold is known to interact with various protein targets, including kinases and transcription factors. These interactions can lead to the development of novel therapeutic agents that address unmet medical needs.

The< strong>tetrahydro moiety in the molecule contributes to its bioavailability and metabolic stability. This feature is particularly important for oral administration of drugs. Additionally, the presence of multiple chiral centers allows for the exploration of enantiomeric pairs, which can significantly impact pharmacokinetic profiles. Researchers are increasingly focusing on enantioselective synthesis to produce single-enantiomer drugs with improved efficacy and reduced side effects.

Current research in chemical biology emphasizes the importance of understanding molecular interactions at a detailed level. Computational methods such as molecular docking and quantum mechanics simulations have been instrumental in predicting binding affinities and mechanisms of action. These tools have helped researchers rationalize the biological activity of< strong>Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid. By integrating experimental data with computational models, scientists can design more effective drug candidates.

The versatility of< strong>Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid extends beyond its role as a building block in drug synthesis. It has also been utilized in material science applications due to its unique structural properties. For instance, its ability to form stable complexes with metal ions makes it a candidate for developing novel catalysts and functional materials.

The future prospects of< strong>Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid are promising as new synthetic techniques continue to emerge. Advances in flow chemistry and biocatalysis could further streamline its production process. Additionally، interdisciplinary approaches combining chemistry,biology,and computer science will drive innovation in this field。By leveraging these technologies,scientists can unlock the full potential of this remarkable compound。

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Amadis Chemical Company Limited
(CAS:926649-64-1)Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid
A1223179
Purity:99%
Quantity:1g
Price ($):1100
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